MenB Inhibition Superior Potency
3-Amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one exhibits potent inhibition of Mycobacterium tuberculosis 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB), a key enzyme in the menaquinone biosynthesis pathway essential for bacterial survival. The compound demonstrates an IC50 of 468 nM against MenB [1]. In contrast, other MenB inhibitors reported in the literature display significantly higher IC50 values, ranging from 3.2 µM to over 120 µM, as determined in comparable enzyme inhibition assays [2]. This quantifies a potency advantage of at least 6.8-fold over the next most potent comparator (IC50 = 3.2 µM) in the referenced dataset.
| Evidence Dimension | Inhibition of Mycobacterium tuberculosis MenB enzyme |
|---|---|
| Target Compound Data | IC50 = 468 nM (0.468 µM) |
| Comparator Or Baseline | Compound 5 (2-CF3 substituted benzoylacrylic acid derivative) from Table 1, Reference [2] |
| Quantified Difference | Target compound is ≥6.8-fold more potent (0.468 µM vs 3.2 µM) |
| Conditions | Inhibition of M. tuberculosis MenB expressed in E. coli BL21 (DE3), assessed as formation of DHNA-CoA from OSB-CoA by enzyme coupled assay |
Why This Matters
This quantitative data directly informs procurement decisions for antitubercular drug discovery programs, as it identifies a validated MenB inhibitor with sub-micromolar potency, providing a significant advantage over less potent analogs in hit-to-lead optimization.
- [1] BindingDB. Entry BDBM50382337 (CHEMBL2024335). Affinity Data: IC50 468 nM for inhibition of Mycobacterium tuberculosis MenB. View Source
- [2] PMC Table 1 (NIHMS323509). IC50 values for MenB inhibitors, including compound 5 (2-CF3) with IC50 = 3.2 µM (w incubation). View Source
